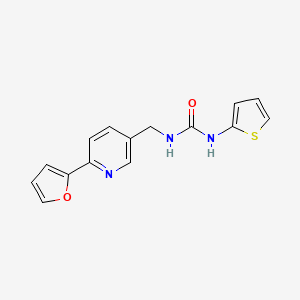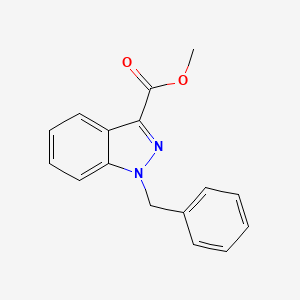
(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core with ethoxy, hydroxy, and methoxy substituents, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of appropriate benzofuran derivatives with aldehydes or ketones under specific reaction conditions. Common reagents used in these reactions include acids or bases as catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the benzylidene moiety, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated benzofuran derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, this compound could be investigated for its potential as an antioxidant, anti-inflammatory, or antimicrobial agent due to the presence of hydroxy and methoxy groups.
Medicine
In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, this compound might be used in the development of new materials, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with cellular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For instance, it might inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting specific enzymes.
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
6-ethoxybenzofuran: A simpler derivative with potential biological activity.
4-hydroxy-3-methoxybenzaldehyde: A related compound with antioxidant properties.
Uniqueness
(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzofuran derivatives. The presence of both hydroxy and methoxy groups, along with the benzylidene moiety, could enhance its reactivity and potential therapeutic effects.
属性
IUPAC Name |
(2Z)-6-ethoxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-22-12-5-6-13-15(10-12)23-17(18(13)20)9-11-4-7-14(19)16(8-11)21-2/h4-10,19H,3H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQYJIQKFGTNB-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2844785.png)



![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)

![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)


